
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide is an organic compound with a complex structure that includes nitro, phenylsulfanyl, and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide typically involves the nitration of a precursor compound followed by sulfonation and subsequent dimethylation. One common method involves the nitration of 4-phenylsulfanylbenzenesulfonamide using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to dimethylation using dimethyl sulfate or a similar methylating agent under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative under strong acidic conditions.
Substitution: The phenylsulfanyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Concentrated sulfuric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Sulfonic acid derivatives: from the reduction of the sulfonamide group.
Halogenated compounds: from electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antimicrobial effects. The sulfonamide group can inhibit the synthesis of folic acid in bacteria, thereby exerting its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
- N,N-dimethyl-4-nitroaniline
- N,N-dimethyl-4-nitrobenzenamine
- N,N-dimethyl-4-nitrobenzenesulfonamide
Comparison: N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances its potential for electrophilic substitution reactions and increases its overall stability .
Eigenschaften
Molekularformel |
C14H14N2O4S2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S2/c1-15(2)22(19,20)12-8-9-14(13(10-12)16(17)18)21-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
SFXOANZONUTYSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)
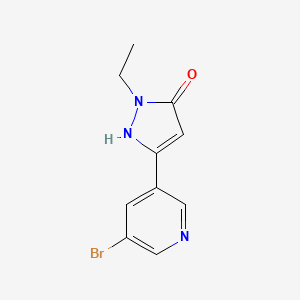
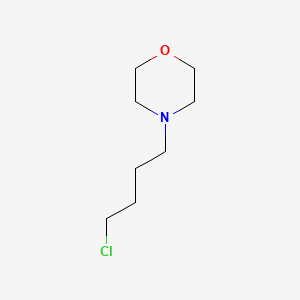
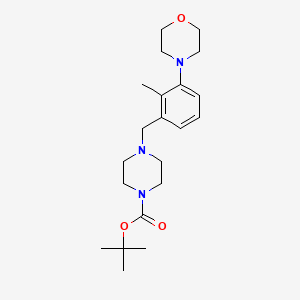
![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)
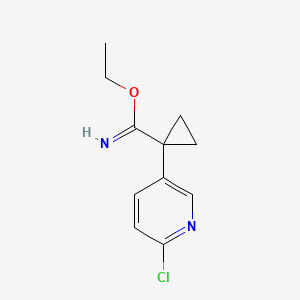
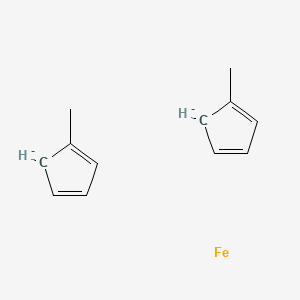

![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
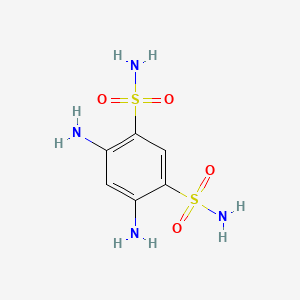
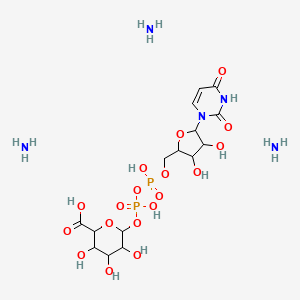
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
